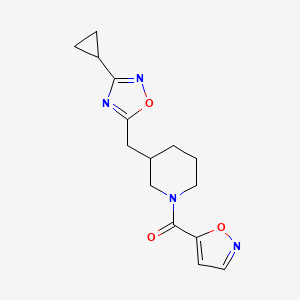

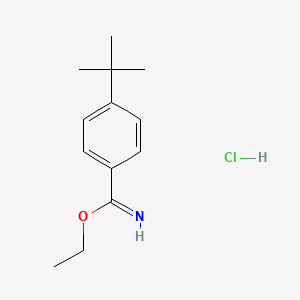

![molecular formula C23H25ClN2O3S B2376337 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 686744-17-2](/img/structure/B2376337.png)

2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a sulfonyl group, a piperidine ring, and a ketone group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the piperidine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonyl group would be attached to the indole ring, and the piperidine ring would be attached via a ketone group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the indole ring is known to undergo electrophilic substitution reactions, while the sulfonyl group can participate in a variety of reactions including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar indole and piperidine rings would likely make this compound both hydrophilic and hydrophobic .Scientific Research Applications

Anti-Inflammatory Activity

One study focused on the synthesis of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which are closely related to the compound . These derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema test in Wistar albino rats. Remarkable anti-inflammatory activity was observed in some derivatives, comparable to indomethacin, a well-known anti-inflammatory drug (Karande & Rathi, 2017).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Another research area involves the synthesis of functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups. This research is relevant to the compound as it describes methods for synthesizing complex organic molecules, which could include derivatives of the compound (Percec et al., 2001).

Chemokine Receptor Inhibition

A study discovered a compound similar to the one , which acted as an antagonist of the human CCR10 Ca2+ flux. This compound was shown to be effective in the murine DNFB model of contact hypersensitivity, suggesting a role in dermatological inflammatory conditions (Abeywardane et al., 2016).

Sulfonation of Polyphenylene Derivatives

Research on sulfonated poly(2,5-benzophenone) derivatives, which are closely related to the compound , has been conducted. These studies involve the synthesis of high molecular weight polymers and their application in proton exchange membranes (Ghassemi & McGrath, 2004).

Enantioselective Synthesis of Polycyclic Indoles

A study on the asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate led to the synthesis of adducts that further transformed into polycyclic indoles. This research is relevant to the structural family of the compound (Gao, Xu, & Shi, 2015).

Future Directions

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-9-5-3-7-19(21)22)14-18-6-2-4-8-20(18)24/h2-9,15,17H,10-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWWLNVXHSPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

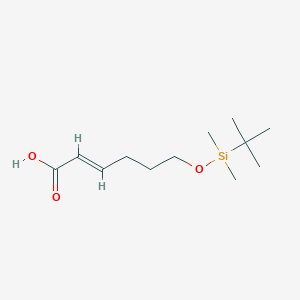

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

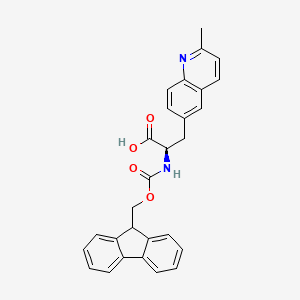

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

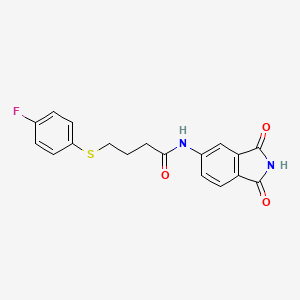

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)

![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)